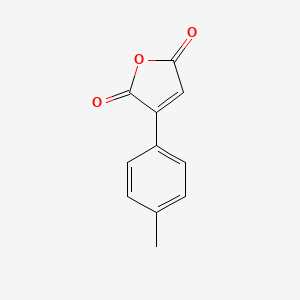

3-(p-Tolyl)furan-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

3152-16-7 |

|---|---|

Molecular Formula |

C11H8O3 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

3-(4-methylphenyl)furan-2,5-dione |

InChI |

InChI=1S/C11H8O3/c1-7-2-4-8(5-3-7)9-6-10(12)14-11(9)13/h2-6H,1H3 |

InChI Key |

UXWOQYZTAOWVGX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=O)OC2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(p-Tolyl)furan-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 3-(p-Tolyl)furan-2,5-dione, a substituted maleic anhydride derivative with potential applications in medicinal chemistry and materials science. The core of this guide focuses on the Heck-type arylation of maleic anhydride with a suitable p-tolyl precursor, a method that offers a direct and efficient pathway to the target molecule.

Synthetic Pathway Overview

The synthesis of this compound can be effectively achieved through a palladium-catalyzed Heck-type reaction. This reaction involves the coupling of an activated alkene, in this case, maleic anhydride, with an aryl donor. One of the most effective methods utilizes an arenediazonium salt as the aryl source. The general reaction scheme is depicted below.

Caption: Synthetic pathway for this compound via diazotization and Heck arylation.

This two-step sequence begins with the diazotization of p-toluidine to form the corresponding p-tolyldiazonium tetrafluoroborate. This diazonium salt then undergoes a palladium-catalyzed Heck reaction with maleic anhydride to yield the desired this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the Heck arylation of maleic anhydrides using arenediazonium tetrafluoroborates.[1][2]

Preparation of p-Tolyldiazonium Tetrafluoroborate

Materials:

-

p-Toluidine

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Tetrafluoroboric acid (HBF₄)

-

Diethyl ether

-

Ethanol

Procedure:

-

Dissolve p-toluidine in a solution of hydrochloric acid and water at 0 °C.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature at 0-5 °C.

-

Stir the resulting solution for 30 minutes at 0 °C.

-

To the cold diazonium salt solution, add a cold solution of tetrafluoroboric acid.

-

The p-tolyldiazonium tetrafluoroborate will precipitate. Collect the solid by filtration.

-

Wash the precipitate with cold water, followed by cold ethanol, and finally with diethyl ether.

-

Dry the solid under vacuum to obtain the p-tolyldiazonium tetrafluoroborate.

Synthesis of this compound via Heck Arylation

Materials:

-

p-Tolyldiazonium tetrafluoroborate

-

Maleic anhydride

-

Palladium(II) acetate (Pd(OAc)₂)

-

Methanol (MeOH)

-

Sodium acetate (NaOAc)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow:

Caption: Workflow for the synthesis and purification of this compound.

Procedure:

-

In a round-bottom flask, dissolve maleic anhydride (2.0 equivalents) and sodium acetate (2.0 equivalents) in methanol.

-

Add palladium(II) acetate (2 mol%) to the solution.

-

Slowly add p-tolyldiazonium tetrafluoroborate (1.0 equivalent) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of monoarylated maleic anhydrides based on similar reactions reported in the literature.[1][2]

| Parameter | Value | Reference |

| Yield | 40-60% | [1][2] |

| Reaction Time | 1-3 hours | [1][2] |

| Catalyst Loading | 2 mol% | [1][2] |

Characterization Data

The structural confirmation of the synthesized this compound would be achieved through standard spectroscopic techniques. Expected data are as follows:

| Technique | Expected Data |

| ¹H NMR | Aromatic protons of the p-tolyl group (two doublets), a singlet for the olefinic proton of the furan-2,5-dione ring, and a singlet for the methyl group. |

| ¹³C NMR | Signals corresponding to the carbonyl carbons of the anhydride, olefinic carbons, aromatic carbons of the p-tolyl group, and the methyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for the anhydride carbonyl groups (typically two bands around 1850 and 1780 cm⁻¹), C=C stretching, and aromatic C-H stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (C₁₁H₈O₃, MW: 188.18 g/mol ). |

Logical Relationship of Key Steps

The successful synthesis relies on the logical progression of two key chemical transformations: diazotization and palladium-catalyzed cross-coupling.

Caption: Logical flow of the key reaction steps in the synthesis.

This guide provides a robust framework for the synthesis of this compound. Researchers should note that optimization of reaction conditions, such as solvent, temperature, and catalyst system, may be necessary to achieve the highest possible yields and purity for this specific substrate. Standard laboratory safety precautions should be followed throughout all experimental procedures.

References

An In-depth Technical Guide to the Chemical Properties of 3-(p-Tolyl)furan-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(p-Tolyl)furan-2,5-dione is a heterocyclic organic compound belonging to the furanone family. The furan-2,5-dione core, also known as maleic anhydride, is a prominent structural motif in medicinal chemistry and materials science due to its versatile reactivity and biological significance. The presence of a p-tolyl substituent at the 3-position is expected to modulate the electronic and steric properties of the furanone ring, influencing its reactivity and biological interactions. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, expected reactivity, and potential biological activities of this compound, drawing upon data from closely related analogues to provide a thorough understanding for research and development purposes.

Chemical Properties

| Property | Value (for 3-Phenylfuran-2,5-dione) | Reference |

| CAS Number | 36122-35-7 | [1] |

| Molecular Formula | C₁₀H₆O₃ | [1] |

| Molecular Weight | 174.15 g/mol | [1] |

Predicted Properties for this compound:

| Property | Predicted Value |

| Molecular Formula | C₁₁H₈O₃ |

| Molecular Weight | 188.18 g/mol |

Spectral Data (Analogous Compounds):

The spectral characteristics of this compound can be inferred from data reported for similar structures, such as 3,4-diphenyl-2,5-furandione.

-

¹³C NMR (in CDCl₃): For 3,4-diphenyl-2,5-furandione, characteristic peaks are observed for the carbonyl carbons and the phenyl ring carbons. The solvent peak for Chloroform-d is also noted.[2]

-

¹H NMR, IR, and Mass Spectrometry: Detailed experimental spectra for the target molecule are not available. However, general spectral features can be predicted. The ¹H NMR spectrum would likely show signals for the tolyl methyl protons and the aromatic protons. The IR spectrum is expected to display strong carbonyl stretching bands characteristic of an anhydride. Mass spectrometry would show the molecular ion peak corresponding to its molecular weight.

Experimental Protocols: Synthesis of 3-Aryl-furan-2,5-diones

A specific experimental protocol for the synthesis of this compound is not explicitly detailed in the reviewed literature. However, a general and plausible synthetic route can be adapted from the synthesis of analogous 3-aryl-furan-2,5-diones, such as 3-fluoro-4,5-diphenylfuran-2(5H)-one from benzoin ethers.[3]

Plausible Synthetic Pathway:

A potential synthesis could involve the condensation of p-tolylacetic acid with an appropriate glyoxal derivative, followed by cyclization and dehydration. A more direct approach, analogous to the synthesis of phenylmaleic anhydride, would be the reaction of p-tolylacetyl chloride with a suitable C2 synthon.

General Experimental Protocol (Hypothetical):

-

Starting Materials: p-Tolylacetic acid, oxalyl chloride, and a suitable Lewis acid catalyst.

-

Step 1: Acyl Chloride Formation: p-Tolylacetic acid (1 equivalent) is reacted with oxalyl chloride (1.1 equivalents) in an anhydrous, inert solvent (e.g., dichloromethane) at room temperature. The reaction is stirred for 2-4 hours until the evolution of gas ceases. The solvent and excess oxalyl chloride are removed under reduced pressure to yield crude p-tolylacetyl chloride.

-

Step 2: Cyclization: The crude p-tolylacetyl chloride is dissolved in a suitable solvent (e.g., 1,2-dichloroethane) and treated with a Lewis acid catalyst (e.g., AlCl₃, 1.2 equivalents) at 0°C. The reaction mixture is stirred and allowed to warm to room temperature over several hours.

-

Work-up and Purification: The reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford this compound.

Diagram of a Plausible Synthetic Workflow:

References

3-(p-Tolyl)furan-2,5-dione CAS number and structure

An in-depth technical guide on 3-(p-Tolyl)furan-2,5-dione, a compound of interest to researchers, scientists, and drug development professionals. This document provides available data on its chemical identity and structure, alongside information on closely related compounds due to the limited specific data on the title compound.

Chemical Identity and Structure

The compound this compound, also known as 3-(p-tolyl)maleic anhydride, has the chemical structure illustrated below.

Chemical Structure:

Caption: Chemical structure of a related compound, 3-Phenylfuran-2,5-dione.

A definitive CAS (Chemical Abstracts Service) registry number for this compound could not be located in the available search results. However, information on structurally similar compounds is available.

Related Compounds of Interest

Due to the absence of specific data for this compound, this guide presents information on two closely related compounds: the saturated analog, 3-(p-Tolyl)dihydrofuran-2,5-dione, and the phenyl-substituted analog, 3-Phenylfuran-2,5-dione.

3-(p-Tolyl)dihydrofuran-2,5-dione

This compound is the saturated version of the title compound, meaning the furan ring does not contain a double bond.

Data Presentation:

| Property | Value | Citations |

| CAS Number | 1225521-38-9 | [1][2] |

| Molecular Formula | C₁₁H₁₀O₃ | [2] |

| Molecular Weight | 190.19 g/mol | [2] |

| Description | A versatile small molecule scaffold | [1] |

| Purity | Minimum 95% | [1] |

3-Phenylfuran-2,5-dione

This compound features a phenyl group instead of a p-tolyl group attached to the furan-2,5-dione core.

Data Presentation:

| Property | Value | Citations |

| CAS Number | 36122-35-7 | [3] |

| Molecular Formula | C₁₀H₆O₃ | |

| Molecular Weight | 174.15 g/mol | |

| Appearance | White to light brown powder or needles | |

| Melting Point | 120-122 °C |

Experimental Protocols

Generalized Synthetic Workflow:

A plausible synthetic route to 3-aryl-furan-2,5-diones involves the condensation of an aryl-substituted acetic acid with a dialkyl oxalate, followed by cyclization and dehydration of the resulting intermediate.

Caption: A generalized synthetic pathway for this compound.

Signaling Pathways and Logical Relationships

As no specific biological or signaling pathway data for this compound was identified, a logical relationship diagram illustrating the potential reactivity of the maleic anhydride moiety is presented. The electron-deficient double bond and the anhydride functionality are key features for various chemical transformations.

Caption: Logical diagram of the potential reactivity of this compound.

References

The Reactivity of 3-(p-Tolyl)furan-2,5-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 3-(p-Tolyl)furan-2,5-dione, a substituted maleic anhydride derivative. The presence of the electron-donating p-tolyl group influences the electron density of the furan-2,5-dione ring system, thereby modulating its reactivity in various organic transformations. This document outlines its synthesis, key reactions including Diels-Alder cycloadditions, Michael additions, and nucleophilic acyl substitutions, and provides detailed experimental protocols for these transformations. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Synthesis of this compound

Proposed Synthetic Pathway: Knoevenagel Condensation

A plausible route involves the condensation of p-tolylacetic acid with glyoxylic acid, followed by acetic anhydride-mediated cyclization.

An In-depth Technical Guide to 3-(p-Tolyl)furan-2,5-dione

Authored for: Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

This technical whitepaper provides a comprehensive overview of 3-(p-tolyl)furan-2,5-dione, a substituted maleic anhydride derivative. Due to a notable scarcity of dedicated research on this specific molecule, this guide consolidates the available information and presents a detailed, literature-derived protocol for its proposed synthesis. The document covers the chemical properties of its key precursor, p-tolylacetic acid, outlines a plausible synthetic pathway, and provides the necessary data for researchers to initiate further investigation into its potential applications in medicinal chemistry and materials science.

Introduction

Substituted furan-2,5-diones, also known as maleic anhydrides, are a class of compounds recognized for their versatile reactivity and as valuable synthons in organic chemistry. Their rigid, planar structure and electron-deficient double bond make them excellent dienophiles in Diels-Alder reactions, Michael acceptors, and precursors for a wide array of heterocyclic compounds and polymers. The introduction of an aryl substituent at the 3-position, such as the p-tolyl group, is expected to significantly modulate the electronic properties and steric profile of the maleic anhydride core, potentially leading to novel biological activities or unique material characteristics.

Despite the synthetic and potential therapeutic interest in this class of molecules, a thorough review of the scientific literature reveals a significant gap in the study of this compound. No dedicated studies on its synthesis, characterization, or biological evaluation are readily available. This guide aims to bridge this gap by proposing a robust synthetic route based on established chemical transformations and providing a foundation for future research.

Precursor Analysis: p-Tolylacetic Acid

The most logical and direct precursor for the synthesis of this compound is p-tolylacetic acid. A thorough understanding of its properties is crucial for developing a successful synthetic protocol.

| Property | Value | Reference(s) |

| CAS Number | 622-47-9 | [1][2][3][4] |

| Molecular Formula | C₉H₁₀O₂ | [1][2][3][4] |

| Molecular Weight | 150.17 g/mol | [1][2][3][4] |

| Appearance | White fine crystalline powder | [5] |

| Melting Point | 88-93 °C | [1][5] |

| Boiling Point | 265-267 °C | [1][5] |

| Synonyms | 4-Methylphenylacetic acid, (4-methylphenyl)acetic acid | [1][2][5] |

| Applications | Intermediate in pharmaceutical and agrochemical synthesis.[3] |

Proposed Synthesis of this compound

The synthesis of 3-arylfuran-2,5-diones can be approached through several methods. One of the most classic and relevant methods is the Perkin-Oglialoro reaction, which involves the condensation of an aryl-acetic acid with an α-keto acid, followed by cyclization.[4] In this proposed synthesis, p-tolylacetic acid is condensed with glyoxylic acid in the presence of a dehydrating agent and a base catalyst.

The proposed reaction proceeds in two main stages:

-

Condensation: A base, such as triethylamine, deprotonates the α-carbon of p-tolylacetic acid, creating a nucleophilic enolate. This enolate then attacks the aldehyde carbonyl of glyoxylic acid.

-

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization, driven by the formation of a stable five-membered ring. Subsequent dehydration, facilitated by a reagent like acetic anhydride, yields the target furan-2,5-dione ring.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the Perkin-Oglialoro reaction.[4] Researchers should perform small-scale trials to optimize reaction conditions.

Materials:

-

p-Tolylacetic acid (1.0 eq)

-

Glyoxylic acid (1.1 eq)

-

Acetic anhydride (3.0 eq)

-

Triethylamine (2.0 eq)

-

Anhydrous Toluene (as solvent)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-tolylacetic acid (1.0 eq) and anhydrous toluene.

-

Stir the mixture to dissolve the solid. Once dissolved, add glyoxylic acid (1.1 eq).

-

Slowly add triethylamine (2.0 eq) to the reaction mixture at room temperature.

-

Add acetic anhydride (3.0 eq) dropwise to the stirring solution. An exotherm may be observed.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of p-tolylacetic acid.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully quench the excess acetic anhydride by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Characterization of this compound

As this compound is not well-characterized in the literature, the following data is largely unavailable. Researchers who successfully synthesize this molecule are encouraged to perform comprehensive characterization.

| Property | Value | Reference(s) |

| CAS Number | Not Assigned | |

| Molecular Formula | C₁₁H₈O₃ | |

| Molecular Weight | 188.18 g/mol | |

| Appearance | Expected to be a crystalline solid | |

| ¹H NMR (Predicted) | δ ~7.2-7.4 (m, 4H, Ar-H), ~6.5 (s, 1H, C=CH), ~2.4 (s, 3H, CH₃) ppm | |

| ¹³C NMR (Predicted) | δ ~165, ~168 (C=O), ~145, ~135, ~130, ~129, ~128 (Ar-C & C=C), ~21 (CH₃) ppm | |

| IR (Predicted) | ~1850, 1770 (C=O stretch, anhydride), ~1640 (C=C stretch) cm⁻¹ |

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the proposed synthesis.

Caption: Proposed workflow for the synthesis of this compound.

Caption: Simplified logical relationship of the proposed reaction mechanism.

Potential Applications and Future Directions

While no biological or material science data exists for this compound, the broader class of maleic anhydrides and substituted furans suggests several promising avenues for research:

-

Medicinal Chemistry: Maleic anhydride derivatives have been investigated for a range of biological activities. The p-tolyl moiety could impart specific interactions with biological targets, making it a candidate for screening in anticancer, anti-inflammatory, or antimicrobial assays.

-

Polymer Science: As a derivative of maleic anhydride, this compound could serve as a monomer for polymerization or copolymerization, potentially leading to new polyesters or polyimides with tailored thermal and mechanical properties.

-

Organic Synthesis: The furan-2,5-dione core is a versatile building block. The p-tolyl group can direct further functionalization and serve as a handle for cross-coupling reactions, expanding its utility in the synthesis of complex molecules.

Conclusion

This compound represents an unexplored area within the well-established field of maleic anhydride chemistry. This technical guide serves as a foundational document, acknowledging the current lack of literature while providing a scientifically sound and detailed proposal for its synthesis and characterization. It is hoped that this will catalyze further research into this compound, unlocking its potential in drug discovery and materials science. The detailed protocols and structured data are intended to equip researchers with the necessary information to confidently embark on the synthesis and investigation of this promising molecule.

References

- 1. 3-Allyldihydro-2,5-furandione | 7539-12-0 | HAA53912 [biosynth.com]

- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Synthesis of 3-Aryl-2,5-dihydrofurans [chooser.crossref.org]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

Spectroscopic Characterization of 3-(p-Tolyl)furan-2,5-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound 3-(p-Tolyl)furan-2,5-dione. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons with structurally similar compounds. This guide is intended to assist researchers in the identification and characterization of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 7.7 | Doublet | 2H | Aromatic (H-2', H-6') |

| ~7.2 - 7.4 | Doublet | 2H | Aromatic (H-3', H-5') |

| ~6.5 - 6.7 | Singlet | 1H | Vinylic (H-4) |

| ~2.4 | Singlet | 3H | Methyl (-CH₃) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | Carbonyl (C-2, C-5) |

| ~145 - 150 | Aromatic (C-1') |

| ~135 - 140 | Aromatic (C-4') |

| ~130 - 135 | Vinylic (C-3) |

| ~129 - 131 | Aromatic (C-3', C-5') |

| ~125 - 128 | Aromatic (C-2', C-6') |

| ~120 - 125 | Vinylic (C-4) |

| ~21 | Methyl (-CH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic & Vinylic C-H Stretch |

| ~2920 - 2850 | Weak | Aliphatic C-H Stretch (Methyl) |

| ~1850 - 1800 | Strong | C=O Stretch (Anhydride, Symmetric) |

| ~1780 - 1740 | Strong | C=O Stretch (Anhydride, Asymmetric) |

| ~1610, ~1500 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| ~1250 - 1180 | Strong | C-O-C Stretch (Anhydride) |

| ~820 | Strong | para-Substituted Benzene C-H Bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 188 | High | [M]⁺ (Molecular Ion) |

| 160 | Medium | [M - CO]⁺ |

| 132 | Medium | [M - 2CO]⁺ |

| 115 | High | [C₉H₇]⁺ (Tolyl-acetylene cation) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (5-10 mg) would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher field NMR spectrometer. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

An infrared spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

A mass spectrum would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) would be introduced into the instrument. The mass spectrum would be recorded over a mass-to-charge (m/z) range of approximately 50-500.

Visualization of Spectroscopic Characterization

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of this compound.

Caption: Workflow for the structural elucidation of this compound.

physical characteristics of 3-(p-Tolyl)furan-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(p-Tolyl)furan-2,5-dione is a substituted aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. Its furan-2,5-dione core, also known as maleic anhydride, is a reactive pharmacophore and a versatile building block in organic synthesis. The presence of the p-tolyl group influences the molecule's steric and electronic properties, which can in turn affect its biological activity and reactivity. This document provides a concise technical overview of the known physical characteristics of this compound and outlines standard experimental protocols for its characterization.

Core Physical Characteristics

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | Biosynth[1], ChemScene[2] |

| Molecular Weight | 190.19 g/mol | Biosynth[1] |

| CAS Number | 1225521-38-9 | Biosynth[1] |

Note: The isomeric compound, 3-(m-tolyl)dihydrofuran-2,5-dione, has a reported molecular weight of 190.20 g/mol .[2]

Experimental Protocols

Standard methodologies for determining the physical characteristics of solid organic compounds like this compound are well-established. The following sections detail common experimental protocols.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[3] Impurities tend to depress and broaden the melting range.[3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[3]

-

Capillary tubes (sealed at one end)[4]

-

Thermometer[3]

-

Mortar and pestle[2]

-

Spatula[2]

Procedure:

-

A small amount of the finely powdered dry sample is packed into a capillary tube to a height of 1-3 mm.[4][5]

-

The capillary tube is placed in the heating block of the melting point apparatus.[3]

-

The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[5]

-

The heating rate is then reduced to approximately 1-2°C per minute to allow for thermal equilibrium.[3][5]

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.[2][3]

Solubility Determination

Understanding the solubility of a compound in various solvents is crucial for its purification, formulation, and biological testing. A systematic approach is often employed to classify a compound's solubility.

Apparatus:

Solvents for Classification:

-

Water[7]

-

5% Sodium Hydroxide (NaOH) solution[8]

-

5% Sodium Bicarbonate (NaHCO₃) solution[8]

-

5% Hydrochloric Acid (HCl) solution[8]

-

Concentrated Sulfuric Acid (H₂SO₄)[6]

-

Organic solvents (e.g., diethyl ether, ethanol, acetone, toluene)[6][7]

Procedure for Qualitative Solubility Testing:

-

Approximately 25 mg of the solute is placed in a test tube.[6]

-

0.75 mL of the solvent is added in portions.[6]

-

The mixture is vigorously agitated after each addition.[6]

-

The compound is classified as "soluble" if it completely dissolves. If the compound dissolves in water, the pH of the solution should be tested.[7]

-

If the compound is insoluble in water, its solubility in acidic and basic solutions is tested to infer the presence of acidic or basic functional groups.[8]

Experimental and Characterization Workflow

The synthesis and characterization of a novel compound such as this compound follows a logical progression of steps to confirm its identity and purity.

References

- 1. biosynth.com [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure, Z′ = 2 Crystal Packing Features of 3-(2-Chlorobenzylidene)-5-(p-tolyl)furan-2(3H)-one [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. 3,3,4,4-Tetramethyltetrahydrofuran-2,5-dione - Wikipedia [en.wikipedia.org]

- 7. ijpcbs.com [ijpcbs.com]

- 8. Furan-2,5-dione; 2-methylbuta-1,3-diene | C9H10O3 | CID 287852 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide on the Solubility of 3-(p-Tolyl)furan-2,5-dione

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield specific quantitative experimental data on the solubility of 3-(p-Tolyl)furan-2,5-dione in common solvents. Furthermore, no information regarding signaling pathways involving this compound was found. The following guide therefore provides a standardized framework and general methodologies for determining and presenting such data, in line with established practices in the pharmaceutical and chemical sciences.

Data Presentation

Quantitative solubility data is crucial for applications ranging from reaction chemistry to formulation development. When experimentally determined, the solubility of this compound should be summarized in a clear, structured format to allow for easy comparison across different conditions. The table below serves as a template for presenting such data.

Table 1: Solubility Data Template for this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Acetone | e.g., 25 | Data | Data | e.g., Isothermal Shake-Flask |

| e.g., Ethanol | e.g., 25 | Data | Data | e.g., Isothermal Shake-Flask |

| e.g., Dichloromethane | e.g., 25 | Data | Data | e.g., Isothermal Shake-Flask |

| e.g., Water | e.g., 25 | Data | Data | e.g., Isothermal Shake-Flask |

| e.g., Toluene | e.g., 25 | Data | Data | e.g., Isothermal Shake-Flask |

Experimental Protocols for Solubility Determination

A reliable and commonly used method for determining the equilibrium solubility of a crystalline compound is the isothermal shake-flask method .[1][2] This technique measures the thermodynamic equilibrium solubility, which is the concentration of a solute in a saturated solution at a specific temperature when in equilibrium with the solid compound.[1][2]

Principle

An excess amount of the solid compound, this compound, is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. Once equilibrium is established, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear solution is quantified using an appropriate analytical technique.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Thermostatic orbital shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Vials with screw caps

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Detailed Methodology

-

Preparation: Add an excess amount of crystalline this compound to a series of vials. The amount should be sufficient to ensure that solid material remains undissolved at equilibrium.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to the desired constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium in preliminary experiments by measuring the concentration at different time points until it becomes constant.[2][3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could alter the solubility.

-

Quantification:

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., HPLC-UV).

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the analyte in the sample.

-

-

Calculation: Calculate the original concentration of the saturated solution, factoring in the dilution. Express the solubility in desired units, such as g/100 mL or mol/L. The experiment should be repeated at least in triplicate to ensure the reproducibility of the results.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isothermal shake-flask method for determining solubility.

Logical Relationship: Principle of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which describes the relationship between the polarity of the solute and the solvent. This fundamental concept is crucial for predicting qualitative solubility and selecting appropriate solvents for reactions, purifications, and formulations.

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 3-(p-Tolyl)furan-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and potential hazards associated with 3-(p-Tolyl)furan-2,5-dione (CAS RN: 1225521-38-9), also known as 3-(p-Tolyl)dihydrofuran-2,5-dione. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide amalgamates information from supplier data and extrapolates potential hazards based on the well-documented toxicological profiles of structurally similar compounds, such as maleic anhydride and other cyclic anhydrides. This document is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle this chemical safely.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented in Table 1. The lack of comprehensive experimental data necessitates a cautious approach, assuming properties similar to related cyclic anhydrides where specific data is unavailable.

| Property | Value | Reference |

| CAS Number | 1225521-38-9 | [1][2] |

| Molecular Formula | C₁₁H₁₀O₃ | [1][2] |

| Molecular Weight | 190.19 g/mol | [1][2] |

| Appearance | Solid (presumed) | Inferred from similar compounds |

| Purity | Min. 95% | [1] |

Hazard Identification and Classification

Based on the available GHS hazard statements from suppliers and the known toxicology of analogous compounds, this compound is classified as a hazardous substance.[2] The primary hazards are summarized in Table 2.

| Hazard Class | GHS Hazard Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[2] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[2] |

| Respiratory or Skin Sensitization | May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled. (Inferred from cyclic anhydrides)[3][4] |

| Specific Target Organ Toxicity - Single Exposure | H335: May cause respiratory irritation.[2] |

| Specific Target Organ Toxicity - Repeated Exposure | May cause damage to organs through prolonged or repeated exposure. (Inferred from maleic anhydride)[5] |

DOT Script for Hazard Relationship Diagram:

Caption: Logical relationship between the chemical, routes of exposure, and potential health hazards.

Toxicological Information

Acute Toxicity:

-

Oral: The compound is stated to be harmful if swallowed (H302).[2] For comparison, the oral LD50 of allylsuccinic anhydride in rats is 1070 mg/kg.[6]

-

Dermal: Data is not available. However, skin irritation is a known hazard.[2]

-

Inhalation: May cause respiratory irritation (H335).[2] Cyclic anhydrides are known respiratory irritants.[3]

Skin and Eye Irritation:

-

Causes skin irritation (H315) and serious eye irritation (H319).[2] Cyclic anhydrides react with water to form the corresponding acids, which are responsible for their irritant properties.[3]

Sensitization:

-

Skin Sensitization: Cyclic anhydrides are potent skin sensitizers.[3] Maleic anhydride is classified as a dermal sensitizer.[7] It is highly probable that this compound also has skin sensitizing potential.

-

Respiratory Sensitization: Inhalation of cyclic anhydrides can lead to respiratory sensitization, causing asthma-like symptoms.[4] This is a significant occupational hazard associated with this class of compounds.

Carcinogenicity, Mutagenicity, and Reproductive Toxicity:

-

There is no specific data available for this compound.

-

For a structurally related compound, dihydro-3-(tetrapropenyl)furan-2,5-dione, an Ames test for mutagenicity was negative.

Experimental Protocols for Safety Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following are general guidelines for handling this compound in a laboratory setting.

DOT Script for Experimental Workflow:

Caption: A typical experimental workflow for safely handling hazardous chemicals.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a splash hazard.[8][9]

-

Skin Protection: A lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber) must be worn.[8][9]

-

Respiratory Protection: All handling of the solid or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8][10]

Handling Procedures:

-

Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[9] The work area, inside a fume hood, should be clean and free of clutter.

-

Weighing and Transfer: To minimize dust generation, weigh the solid compound carefully in the fume hood. Use appropriate tools to transfer the material.

-

Reaction Setup: When setting up reactions, ensure all glassware is properly secured. If heating, use a controlled heating source (e.g., heating mantle with a temperature controller).

-

Spill Cleanup: In case of a spill, evacuate the area if necessary. For small spills within the fume hood, use an inert absorbent material, collect it in a sealed container, and dispose of it as hazardous waste.[8] Do not use water to clean up spills of the neat compound as it may react exothermically.[8]

Disposal:

-

All waste containing this compound should be collected in a designated, labeled hazardous waste container.[10]

-

Do not dispose of this chemical down the drain.[10]

-

For quenching reactive anhydrides, it is recommended to slowly add the anhydride to a cold, stirred solution of a weak base like sodium bicarbonate, always performing this in a fume hood with appropriate PPE.[11] However, for disposal, it is often safer to have it handled by a professional waste disposal service.[11]

Signaling Pathways and Mechanism of Toxicity

The toxicity of cyclic anhydrides is largely attributed to their high reactivity. The anhydride functional group readily reacts with nucleophiles, particularly the amino groups of lysine residues in proteins.[3]

DOT Script for Sensitization Pathway:

Caption: Simplified signaling pathway for chemical sensitization by cyclic anhydrides.

This reaction, known as haptenation, forms anhydride-protein conjugates that can be recognized by the immune system as foreign antigens. This can trigger an immune response, leading to sensitization. Subsequent exposure to the anhydride can then elicit an allergic reaction, such as contact dermatitis or occupational asthma. The preferential induction of T helper 2 (Th2)-type immune responses is a key characteristic of chemical respiratory allergens like cyclic anhydrides.[4]

The cytotoxic effects of some maleic anhydride derivatives are thought to be related to the highly reactive anhydride group.[12]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Fire and Explosion Hazard

While specific data for this compound is unavailable, related compounds like dihydro-3-(tetrapropenyl)furan-2,5-dione are combustible and can form explosive mixtures with air upon intense heating.

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide and carbon dioxide.[9]

Conclusion

This compound is a hazardous chemical that requires careful handling. The primary concerns are its potential to cause skin and respiratory irritation and sensitization, as well as being harmful if swallowed. While a comprehensive toxicological profile is not yet available, the known hazards of structurally similar cyclic anhydrides necessitate the use of stringent safety precautions. All work with this compound should be conducted in a chemical fume hood with appropriate personal protective equipment. Researchers and drug development professionals should remain vigilant and consult updated safety information as it becomes available.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 3-(p-Tolyl)dihydrofuran-2,5-dione | 1225521-38-9 | AZB52138 [biosynth.com]

- 3. inchem.org [inchem.org]

- 4. ftp.cdc.gov [ftp.cdc.gov]

- 5. nfa.elsevierpure.com [nfa.elsevierpure.com]

- 6. Buy 3-allyl(dihydro)furan-2,5-dione Different Grade from Amitychem - ECHEMI [echemi.com]

- 7. Registration Dossier - ECHA [echa.europa.eu]

- 8. media.laballey.com [media.laballey.com]

- 9. fishersci.com [fishersci.com]

- 10. IsoLab - Acetic Anhydride [isolab.ess.washington.edu]

- 11. Reddit - The heart of the internet [reddit.com]

- 12. researchgate.net [researchgate.net]

In-depth Technical Guide: 3-(p-Tolyl)furan-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(p-Tolyl)furan-2,5-dione, also known as 3-p-tolylmaleic anhydride, is a derivative of maleic anhydride featuring a p-tolyl substituent. This modification imparts specific physicochemical properties that make it a valuable building block in medicinal chemistry and materials science. The presence of the aromatic tolyl group and the reactive anhydride functionality allows for a diverse range of chemical transformations, making it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₃ | N/A |

| Molecular Weight | 188.18 g/mol | N/A |

| Appearance | Expected to be a crystalline solid | [1][2] |

| Melting Point | Estimated to be in the range of 110-150 °C, similar to other arylmaleic anhydrides. For example, phenylmaleic anhydride has a melting point of 118-122 °C.[1] | [1] |

| Solubility | Expected to be soluble in organic solvents like acetic anhydride, diethyl ether, and chloroform.[1][2] | [1][2] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely published. However, based on the analysis of related compounds, the following characteristic spectral features are anticipated.

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | Aromatic protons of the p-tolyl group: δ 7.2-7.8 ppm (two doublets). Olefinic proton on the furan-2,5-dione ring: δ 7.5-7.7 ppm (singlet). Methyl protons of the p-tolyl group: δ 2.3-2.5 ppm (singlet). |

| ¹³C NMR | Carbonyl carbons: δ 160-170 ppm. Olefinic carbons of the furan-2,5-dione ring: δ 130-150 ppm. Aromatic carbons of the p-tolyl group: δ 125-140 ppm. Methyl carbon of the p-tolyl group: δ ~21 ppm. |

| IR (KBr) | C=O stretching (anhydride): two bands around 1850 cm⁻¹ and 1780 cm⁻¹. C=C stretching: around 1640 cm⁻¹. Aromatic C-H stretching: around 3050-3100 cm⁻¹. |

Experimental Protocols

The synthesis of this compound can be achieved through the dehydrogenation of the corresponding 3-(p-Tolyl)succinic anhydride, which itself can be synthesized from p-tolualdehyde. A general and facile method for the synthesis of arylmaleic anhydrides involves the oxidation of arylsuccinic acids using selenium dioxide in acetic anhydride.[1][2]

Synthesis of this compound

This protocol is adapted from the general synthesis of arylmaleic anhydrides.[1][2]

Materials:

-

p-Tolylsuccinic acid

-

Selenium dioxide (SeO₂)

-

Acetic anhydride

-

Diethyl ether

-

Cyclohexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-tolylsuccinic acid, selenium dioxide (approximately 1 molar equivalent), and acetic anhydride.

-

Heat the mixture to reflux and maintain for 6-24 hours. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, filter the hot solution to remove any insoluble byproducts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.

-

To purify the product, boil the crude solid in diethyl ether, followed by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as diethyl ether/cyclohexane, to yield this compound as a crystalline solid.[1][2]

Potential Applications in Drug Discovery

Maleic anhydride and its derivatives are known for their broad range of biological activities and applications in medicinal chemistry. The introduction of an aryl group, such as the p-tolyl moiety, can modulate these properties and provide opportunities for developing novel therapeutic agents.

-

Enzyme Inhibition: The strained ring and electrophilic nature of the anhydride group make 3-arylmaleic anhydrides potential inhibitors of various enzymes. The aryl substituent can provide additional interactions within the enzyme's active site, enhancing binding affinity and selectivity.

-

Antimicrobial and Antifungal Agents: Furanone-containing compounds have been investigated for their antimicrobial and antifungal properties. The p-tolyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

-

Anti-inflammatory and Anticancer Prodrugs: The anhydride functionality can be used to create prodrugs of known anti-inflammatory or anticancer agents that contain carboxylic acid groups. This approach can improve the drug's pharmacokinetic profile and reduce gastrointestinal side effects.[3]

-

Polymer-Drug Conjugates: Maleic anhydride derivatives are widely used in the development of polymer-drug conjugates for targeted drug delivery. The anhydride group provides a convenient handle for attaching drugs to a polymer backbone.[4]

Logical Relationships and Workflows

The synthesis and potential applications of this compound can be visualized through the following diagrams.

Conclusion

This compound is a promising, albeit not widely commercialized, chemical entity with significant potential in the field of drug discovery and development. Its synthesis is achievable through established methods for arylmaleic anhydrides. The presence of both a reactive anhydride and a tunable aromatic moiety makes it an attractive scaffold for the design and synthesis of novel bioactive molecules. Further research into its specific biological activities and applications is warranted to fully explore its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 3-(p-Tolyl)furan-2,5-dione in Organic Synthesis

Disclaimer: Extensive literature searches did not yield specific experimental data for the synthesis or application of 3-(p-Tolyl)furan-2,5-dione. The following application notes and protocols are based on the well-established chemistry of the parent compound, maleic anhydride (furan-2,5-dione), and related 3-substituted derivatives. These protocols are predictive and should be adapted and optimized under appropriate laboratory settings.

Introduction

This compound, a derivative of maleic anhydride, is an unsaturated cyclic anhydride possessing a versatile chemical structure for applications in organic synthesis. The electron-deficient double bond, conjugated to two carbonyl groups, makes it a reactive dienophile and a Michael acceptor. The anhydride functionality allows for reactions with a variety of nucleophiles. The presence of the electron-donating p-tolyl group is anticipated to modulate the electronic properties and steric hindrance of the molecule compared to unsubstituted maleic anhydride, influencing its reactivity and the properties of its derivatives.

Potential Applications in Organic Synthesis

Based on the known reactivity of maleic anhydride and its derivatives, this compound is a promising building block for several synthetic transformations:

-

Diels-Alder Reactions: As a substituted dienophile, it can react with conjugated dienes to form substituted cyclohexene derivatives, which are valuable intermediates in the synthesis of complex cyclic systems. The p-tolyl group can influence the stereoselectivity of the cycloaddition.

-

Copolymerization: The double bond can participate in free-radical copolymerization with electron-rich monomers (e.g., styrene, vinyl ethers) to produce alternating copolymers.[1] These copolymers, after hydrolysis of the anhydride units, can yield functional polymers with applications as dispersants, binders, and compatibilizers.

-

Synthesis of Heterocycles: The anhydride ring can be opened by binucleophiles (e.g., hydrazines, hydroxylamines) to construct various heterocyclic scaffolds, such as pyridazinones and oxazinones, which are common motifs in pharmacologically active compounds.

-

Michael Additions: The electron-poor double bond is susceptible to conjugate addition by a range of nucleophiles, enabling the introduction of diverse functional groups at the 3-position of the resulting succinic anhydride derivative.

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the Friedel-Crafts acylation of toluene with maleic anhydride to form 4-oxo-4-(p-tolyl)but-2-enoic acid, followed by cyclodehydration.

Experimental Protocol: Synthesis of 4-oxo-4-(p-tolyl)but-2-enoic acid

-

To a stirred suspension of anhydrous aluminum chloride (2.0 eq.) in dry toluene (10 vol.) under a nitrogen atmosphere, add maleic anhydride (1.0 eq.) portion-wise at 0 °C.[2]

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow addition of 6 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x 10 vol.).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-oxo-4-(p-tolyl)but-2-enoic acid.

Experimental Protocol: Cyclodehydration to this compound

-

Reflux a solution of 4-oxo-4-(p-tolyl)but-2-enoic acid (1.0 eq.) in acetic anhydride (5 vol.) for 2 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess acetic anhydride.

-

Purify the residue by vacuum distillation or recrystallization to obtain this compound.

Application Protocols (Predictive)

Diels-Alder Reaction with a Conjugated Diene

This protocol describes a hypothetical Diels-Alder reaction between this compound and 1,3-butadiene.

Experimental Protocol:

-

Place this compound (1.0 eq.) and a suitable solvent (e.g., toluene, xylene) in a high-pressure reaction vessel.[3]

-

Cool the vessel to -78 °C and condense 1,3-butadiene (1.2 eq.).

-

Seal the vessel and allow it to warm to room temperature, then heat to 100-120 °C for 12-24 hours.[3]

-

Cool the reaction mixture to room temperature and carefully vent any excess butadiene.

-

Concentrate the solvent under reduced pressure.

-

Purify the resulting cycloadduct by recrystallization or column chromatography.

Table 1: Predicted Reaction Parameters for Diels-Alder Reaction

| Parameter | Value | Reference |

| Diene | 1,3-Butadiene | [3] |

| Dienophile | This compound | - |

| Solvent | Toluene or Xylene | [3] |

| Temperature | 100-120 °C | [3] |

| Reaction Time | 12-24 hours | [3] |

| Expected Product | 4-(p-Tolyl)-cyclohex-4-ene-1,2-dicarboxylic anhydride | - |

Free-Radical Copolymerization with Styrene

This protocol outlines a hypothetical free-radical copolymerization of this compound with styrene.

Experimental Protocol:

-

Dissolve this compound (1.0 eq.), styrene (1.0 eq.), and a radical initiator such as azobisisobutyronitrile (AIBN, 0.01 eq.) in a suitable solvent (e.g., toluene, dioxane) in a reaction flask.[1]

-

De-gas the solution by several freeze-pump-thaw cycles.

-

Heat the reaction mixture under a nitrogen atmosphere at 60-80 °C for 24 hours.[1]

-

Cool the reaction to room temperature and precipitate the copolymer by pouring the solution into a non-solvent (e.g., methanol, hexane).

-

Filter the precipitate, wash with the non-solvent, and dry under vacuum to obtain the poly(styrene-alt-3-(p-tolyl)furan-2,5-dione).

Table 2: Predicted Parameters for Copolymerization

| Parameter | Value | Reference |

| Monomer 1 | This compound | - |

| Monomer 2 | Styrene | [1] |

| Initiator | AIBN | [1] |

| Solvent | Toluene or Dioxane | [1] |

| Temperature | 60-80 °C | [1] |

| Reaction Time | 24 hours | [1] |

| Expected Product | Poly(styrene-alt-3-(p-tolyl)furan-2,5-dione) | - |

Visualizations

Caption: Proposed synthesis and potential applications of this compound.

Caption: Experimental workflow for the proposed Diels-Alder reaction.

Caption: Experimental workflow for the proposed copolymerization reaction.

References

Application Notes and Protocols for 3-(p-Tolyl)furan-2,5-dione in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex cyclic molecules with high stereocontrol. It is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile to form a six-membered ring.[1][2] 3-(p-Tolyl)furan-2,5-dione, a substituted maleic anhydride derivative, serves as a reactive dienophile in these reactions. The electron-withdrawing nature of the anhydride group and the steric and electronic influence of the p-tolyl substituent make it a valuable building block for the synthesis of novel polycyclic compounds with potential applications in medicinal chemistry and materials science.

These application notes provide detailed protocols for the use of this compound as a dienophile in Diels-Alder reactions with various dienes, including cyclopentadiene and isoprene. The protocols are based on established procedures for similar dienophiles and are intended to serve as a starting point for further optimization.

Data Presentation

The following table summarizes the expected outcomes for the Diels-Alder reaction of this compound with representative dienes based on analogous reactions with maleic anhydride and its derivatives. The endo adduct is generally the kinetically favored product in these reactions.[3]

| Diene | Dienophile | Product | Expected Major Isomer | Expected Yield (%) |

| Cyclopentadiene | This compound | 2-(p-Tolyl)-3a,4,7,7a-tetrahydro-4,7-methano-1H-isoindole-1,3(2H)-dione | endo | >80 |

| Isoprene | This compound | 4-Methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-dione | Not Determined | Moderate to High |

Experimental Protocols

Protocol 1: Diels-Alder Reaction of this compound with Cyclopentadiene

Materials:

-

This compound

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)[2]

-

Ethyl acetate (anhydrous)

-

Ligroin or Hexane (anhydrous)

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a clean, dry 50 mL Erlenmeyer flask, dissolve 1.0 g of this compound in 10 mL of anhydrous ethyl acetate. Gentle warming may be required to facilitate dissolution.

-

To the solution, add 10 mL of anhydrous ligroin or hexane.

-

Cool the flask in an ice bath for 10-15 minutes.

-

While stirring, slowly add a freshly prepared solution of cyclopentadiene (approximately 1.2 equivalents) in a minimal amount of cold ethyl acetate. The cyclopentadiene should be prepared by cracking dicyclopentadiene immediately before use.[2]

-

An exothermic reaction may be observed. Continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

The product is expected to precipitate as a white solid. If precipitation is slow, scratching the inside of the flask with a glass rod can induce crystallization.

-

Cool the flask in an ice bath for another 30 minutes to maximize product precipitation.

-

Collect the crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ligroin or hexane.

-

Dry the product in a desiccator or under vacuum.

-

Determine the yield and characterize the product by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Protocol 2: Diels-Alder Reaction of this compound with Isoprene

Materials:

-

This compound

-

Isoprene

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1.0 g of this compound and 30 mL of anhydrous toluene.

-

Add an excess of isoprene (approximately 2-3 equivalents) to the flask.

-

Heat the reaction mixture to a gentle reflux (the boiling point of isoprene is 34 °C, so a gentle warming will be sufficient if run neat, or the reaction can be run at a higher temperature in a sealed tube or at reflux in a higher boiling solvent like toluene) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent and excess isoprene under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.

-

Characterize the purified product by spectroscopic methods.

Visualizations

Diels-Alder Reaction Workflow

Caption: General experimental workflow for the Diels-Alder reaction.

Logical Relationship of Reactants and Products

Caption: Reactant to product relationship in the Diels-Alder reaction.

Signaling Pathway Analogy: Reaction Progression

Caption: Conceptual progression of the Diels-Alder reaction.

References

Application Notes and Protocols for 3-(p-Tolyl)furan-2,5-dione

Introduction

3-(p-Tolyl)furan-2,5-dione is a heterocyclic compound belonging to the furanone class of molecules. The furanone scaffold is present in numerous natural products and has been identified as a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] This document provides detailed experimental protocols for investigating the potential anticancer properties of this compound, focusing on its effects on cell viability and the inhibition of specific signaling pathways. The protocols described herein are intended for researchers in the fields of molecular biology, pharmacology, and drug development.

While specific biological activities of this compound are not extensively documented in publicly available literature, the following protocols are based on established methodologies for analogous compounds and provide a robust framework for its characterization.[3][4][5]

Hypothesized Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

For the purpose of these application notes, we will hypothesize that this compound acts as an inhibitor of the Ras-Raf-MEK-ERK (MAPK) signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. The diagram below illustrates the key components of this pathway and the hypothesized point of inhibition by this compound.

Experimental Protocols

In Vitro MEK1 Kinase Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound against the MEK1 kinase, a key component of the MAPK pathway.

Workflow:

Materials:

-

Recombinant human MEK1 enzyme

-

Inactive recombinant human ERK2 protein (substrate)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

-

ATP

-

This compound (dissolved in DMSO)

-

96-well plates

-

Phospho-ERK1/2 antibody for detection

-

Plate reader or Western blot imaging system

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer. The final DMSO concentration should be less than 1%.

-

In a 96-well plate, add 10 µL of the diluted compound or vehicle (DMSO) to each well.

-

Add 20 µL of MEK1 enzyme (e.g., 50 ng) to each well and incubate for 10 minutes at room temperature.

-

To initiate the reaction, add 20 µL of a substrate mix containing ERK2 (e.g., 0.5 µg) and ATP (e.g., 10 µM) in kinase buffer.

-

Incubate the plate at 30°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 2X SDS-PAGE loading buffer (for Western blot) or a suitable stop solution for the chosen detection method.

-

Analyze the amount of phosphorylated ERK2 by Western blot or a suitable immunoassay (e.g., ELISA).

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Illustrative Data:

| Concentration (µM) | % Inhibition (Illustrative) |

| 0.01 | 5.2 |

| 0.1 | 15.8 |

| 1 | 48.9 |

| 10 | 85.3 |

| 100 | 98.1 |

| IC50 (µM) | 1.05 |

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effect of this compound on a cancer cell line (e.g., A549, human lung carcinoma) known to have an active MAPK pathway.

Workflow:

Materials:

-

A549 human lung carcinoma cell line

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.

-

Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Illustrative Data:

| Concentration (µM) | % Cell Viability (Illustrative) |

| 0.1 | 98.5 |

| 1 | 85.2 |

| 5 | 52.1 |

| 10 | 25.6 |

| 50 | 8.3 |

| GI50 (µM) | 4.8 |

Western Blot Analysis for Pathway Inhibition

This protocol is used to confirm the inhibitory effect of this compound on the MAPK/ERK pathway within cells by measuring the phosphorylation levels of ERK.

Procedure:

-

Seed A549 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C. A loading control such as β-actin should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the ratio of p-ERK to total ERK.

Disclaimer: The experimental protocols and data presented in these application notes are for illustrative purposes. Researchers should optimize these protocols based on their specific experimental conditions and reagents. The hypothesized mechanism of action for this compound has been proposed to provide a framework for its investigation and may not represent its actual biological activity.

References

- 1. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 2. researchgate.net [researchgate.net]

- 3. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxicity of 3,4-diaryl-2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Derivatives of 3-(p-Tolyl)furan-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furan-2,5-dione (maleic anhydride) scaffold is a cornerstone in synthetic chemistry, valued for its reactivity and utility as a building block for a diverse array of heterocyclic compounds. The introduction of an aryl substituent at the 3-position, such as a p-tolyl group, modulates the electronic and steric properties of the ring, opening avenues for the development of novel derivatives with unique biological activities. Furanone-containing molecules have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4]

This document provides a detailed overview of the synthesis and potential applications of 3-(p-Tolyl)furan-2,5-dione and its derivatives. Due to the limited specific data on this particular subclass of compounds in the current literature, this guide also extrapolates from the known chemistry of 3-arylmaleic anhydrides and the broader family of furanone-containing bioactive molecules to propose potential synthetic pathways and areas of application.

Synthesis of the Core Scaffold: this compound

The primary route for synthesizing 3-aryl-furan-2,5-diones involves the oxidation of the corresponding arylsuccinic acids. A general and effective method utilizes selenium dioxide in acetic anhydride.[5]

Experimental Protocol: Synthesis of this compound

Materials:

-

p-Tolylsuccinic acid

-

Selenium dioxide (SeO₂)

-

Acetic anhydride

-

Diethyl ether

-

Round bottom flask with heating mantle and magnetic stirrer

-

Water condenser

-

Sintered glass Buchner funnel

-

Rotary evaporator

Procedure:

-

In a 250 mL round bottom flask, combine p-tolylsuccinic acid (0.075 mol), selenium dioxide (0.075 mol), and 60 mL of acetic anhydride.

-

Fit the flask with a water condenser and heat the mixture to reflux with stirring for 6 hours.

-

After the reaction is complete, filter the hot solution through a sintered glass Buchner funnel to remove selenium residues.

-

Concentrate the filtrate using a rotary evaporator to yield a solid crude product.

-

To purify, boil the solid in 150 mL of diethyl ether for one hour.

-

Filter the suspension while hot to isolate the purified this compound.

-

Dry the product under vacuum.

This protocol can be adapted for the synthesis of other 3-aryl-furan-2,5-diones.[5]

Potential Applications and Derivative Synthesis

The bifunctional nature of the this compound scaffold, with its reactive anhydride and electron-deficient double bond, allows for a variety of chemical transformations to generate a library of derivatives.[6]

Synthesis of N-Substituted Maleimides

The reaction of anhydrides with primary amines is a fundamental transformation to produce maleimides, which are themselves valuable intermediates in medicinal chemistry and materials science.[7][8]

-

Formation of the Maleanilic Acid Intermediate:

-

Dissolve this compound (1 mole equivalent) in a suitable solvent like diethyl ether.

-

Slowly add a solution of the desired primary amine (1 mole equivalent) in the same solvent.

-

Stir the resulting suspension at room temperature for 1-2 hours.

-

The maleanilic acid derivative typically precipitates and can be collected by filtration.[9]

-

-

Cyclodehydration to the Maleimide:

-

Suspend the dried maleanilic acid in acetic anhydride.

-

Add a catalytic amount of sodium acetate.

-

Heat the mixture on a steam bath for 30-60 minutes until the solid dissolves.

-

Cool the reaction mixture and pour it into ice water to precipitate the N-substituted maleimide.

-

Collect the product by filtration, wash with water, and dry.[9]

-

This two-step, one-pot synthesis is a robust method for generating a variety of N-substituted derivatives.

Nucleophilic Addition Reactions

The electron-poor double bond in the this compound ring is susceptible to nucleophilic attack. Studies on related arylmaleic anhydrides have shown that nucleophilic attack often occurs at the more hindered carbonyl group, a phenomenon attributed to electronic rather than steric control.[5]

Diels-Alder Reactions

Maleic anhydride and its derivatives are classic dienophiles in Diels-Alder reactions, enabling the construction of complex cyclic systems.[6] The presence of the p-tolyl group can influence the stereoselectivity and reactivity of these cycloadditions.

Potential Biological Activities

While direct biological data for derivatives of this compound is scarce, the broader classes of furanones and maleimides exhibit a range of significant biological activities.

Antimicrobial and Antifungal Activity

Furan derivatives are present in several clinically used antimicrobial agents.[1][2] The synthesis of novel 3-aryl-3-(furan-2-yl)propanoic acid derivatives has yielded compounds with activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[10][11] N-arylmaleimides have also been identified as having fungicidal properties against Candida species.[7]

Table 1: Hypothetical Antimicrobial Activity Data for N-Aryl-3-(p-Tolyl)maleimide Derivatives (This table is illustrative and based on activities of related compounds. Experimental validation is required.)

| Compound ID | R-Group on Amine | MIC vs. S. aureus (µg/mL) | MIC vs. C. albicans (µg/mL) |

| TFM-001 | Phenyl | 32 | 64 |

| TFM-002 | 4-Chlorophenyl | 16 | 32 |

| TFM-003 | 4-Methoxyphenyl | 64 | 128 |

| TFM-004 | Benzyl | 32 | 64 |

Anticancer Activity